molecular formula C16H28O2 B14439863 Octyl oct-2-ynoate CAS No. 80220-82-2

Octyl oct-2-ynoate

Cat. No.: B14439863
CAS No.: 80220-82-2
M. Wt: 252.39 g/mol
InChI Key: CEJISNXSGFWSLV-UHFFFAOYSA-N
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Description

Octyl oct-2-ynoate: is an organic compound belonging to the class of esters It is characterized by the presence of an octyl group attached to an oct-2-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl oct-2-ynoate can be synthesized through the esterification of oct-2-ynoic acid with octanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Octyl oct-2-ynoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octyl oct-2-ynoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is utilized as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes .

Medicine: Its ester functional group can be modified to enhance the pharmacokinetic properties of therapeutic agents .

Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique chemical properties contribute to the development of products with desirable sensory attributes .

Mechanism of Action

The mechanism of action of octyl oct-2-ynoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active oct-2-ynoic acid, which can then participate in various biochemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to modulate different biological pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: Octyl oct-2-ynoate is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous .

Properties

CAS No.

80220-82-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

octyl oct-2-ynoate

InChI

InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-11,13,15H2,1-2H3

InChI Key

CEJISNXSGFWSLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C#CCCCCC

Origin of Product

United States

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